2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide
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Description
2-Chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide, commonly referred to as 2C-H, is a synthetic compound that has been used in scientific research to study the effects of psychoactive drugs. Despite its relatively recent discovery, 2C-H has become a popular research tool due to its ability to produce a range of effects, including hallucinogenic, stimulant, and sedative effects.
Scientific Research Applications
Structural Aspects and Properties The compound 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide has been studied for its structural aspects and properties. For example, Karmakar et al. (2007) investigated the structural aspects of similar amide-containing isoquinoline derivatives, revealing that specific acids can facilitate gel formation or lead to crystalline solids, depending on their anionic structure. This indicates the compound's potential role in forming complex structures and interacting with various substances at the molecular level (Karmakar et al., 2007).
Spectroscopic and Quantum Mechanical Studies Compounds structurally related to 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide have been the subject of spectroscopic and quantum mechanical studies. Mary et al. (2020) conducted such studies on bioactive benzothiazolinone acetamide analogs, indicating the potential of these compounds in understanding molecular interactions and their applications in fields like dye-sensitized solar cells and as ligands in molecular docking (Mary et al., 2020).
Crystallography and Molecular Structures Various studies have been conducted on the crystal structures of compounds similar to 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide. For instance, Narayana et al. (2016) analyzed the crystal structures of two C,N-disubstituted acetamides, revealing how a combination of hydrogen bonds and other molecular interactions can link molecules into complex structures. This research provides insight into the crystalline nature and molecular interactions of similar compounds (Narayana et al., 2016).
properties
IUPAC Name |
2-chloro-N-(cyclohexen-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h4-5,7-8H,1-3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJHWGHOOWLPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N(CC2=CC=CO2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide |
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